molecular formula C23H23N3O4S B5202919 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B5202919
M. Wt: 437.5 g/mol
InChI Key: VQFDWMBORORTDE-UHFFFAOYSA-N
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Description

13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound characterized by its unique structural features. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one typically involves multi-step synthetic routes. One common approach is the use of 3-amino-1,2,4-triazole as a key starting material. This compound can undergo various reactions with electrophiles in multi-component and one-pot reactions to form the desired heterocyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one involves its interaction with various molecular targets and pathways. The compound can act as a pharmacophore, interacting with biological receptors through hydrogen-bonding and dipole interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole-containing scaffolds, such as:

Uniqueness

What sets 13-Methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one apart is its unique combination of a sulfur-containing heterocycle with a trimethoxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

13-methyl-12-sulfanylidene-10-(2,3,4-trimethoxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-25-22(27)16-11-14-12-7-5-6-8-15(12)24-18(14)19(26(16)23(25)31)13-9-10-17(28-2)21(30-4)20(13)29-3/h5-10,16,19,24H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFDWMBORORTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CC3=C(C(N2C1=S)C4=C(C(=C(C=C4)OC)OC)OC)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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